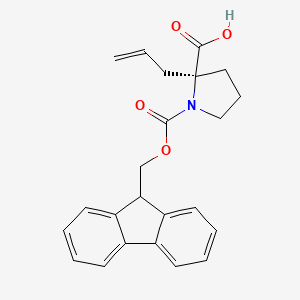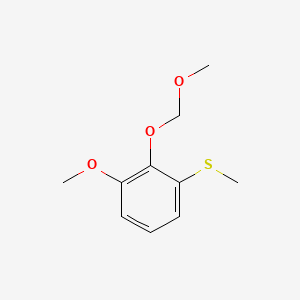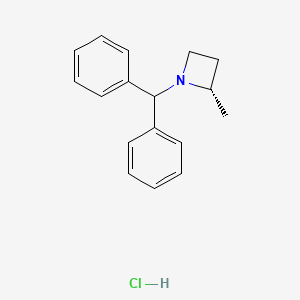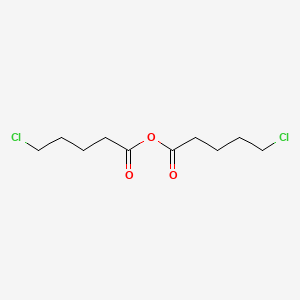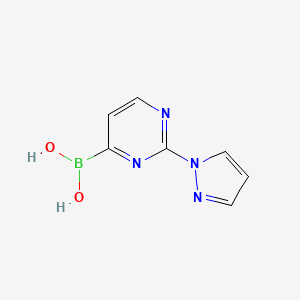
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings, with a boronic acid functional group attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyrazole and pyrimidine rings can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds with various functional groups depending on the aryl halide used.
Oxidation and Reduction: Leads to the formation of various oxidized or reduced derivatives of the pyrazole and pyrimidine rings.
科学的研究の応用
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates, particularly in the development of kinase inhibitors.
Materials Science:
Biological Research: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
類似化合物との比較
Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds also contain a pyrazole ring and are known for their biological activities.
1H-Pyrazole-4-boronic acid: Similar in structure but lacks the pyrimidine ring, making it less versatile in certain applications.
Uniqueness
The boronic acid group further enhances its utility in cross-coupling reactions, making it a valuable compound in synthetic organic chemistry .
特性
分子式 |
C7H7BN4O2 |
|---|---|
分子量 |
189.97 g/mol |
IUPAC名 |
(2-pyrazol-1-ylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-2-4-9-7(11-6)12-5-1-3-10-12/h1-5,13-14H |
InChIキー |
XMOZUDIQHKIYOB-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC(=NC=C1)N2C=CC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


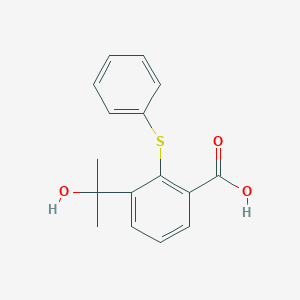
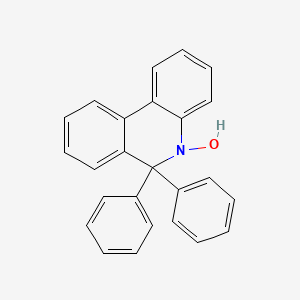


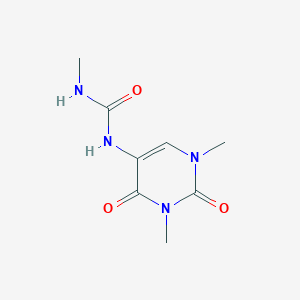
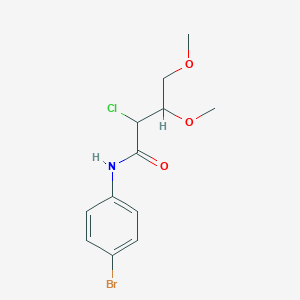
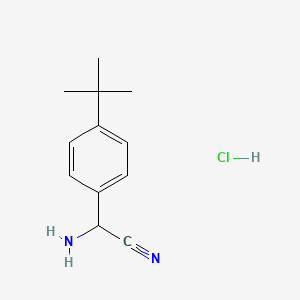

![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
